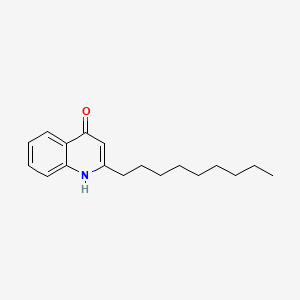

2-Nonylquinolin-4(1h)-One

Vue d'ensemble

Description

2-Nonylquinolin-4(1h)-One is a quinolone compound . Quinolones are a type of nitrogen heterocyclic compound that have emerged as biologically privileged structures, possessing a wide range of biological properties .

Synthesis Analysis

The synthesis of quinolone compounds like this compound has been achieved through diacylglycerol acyltransferase (DGAT) activity-guided fractionation . A new quinolone alkaloid, 1-methyl-2-tetradecyl-4(1h)-quinolone, was isolated from the fruits of Evodia rutaecarpa along with three known quinolone alkaloids .Molecular Structure Analysis

The molecular structure of this compound consists of a quinolone core with a nonyl side chain . The molecular weight is 271.4 .Chemical Reactions Analysis

Quinolone alkaloids, including this compound, have shown dose-dependent DGAT inhibition . This suggests that these compounds may interact with DGAT enzymes in a way that inhibits their activity .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 138-139 degrees Celsius .Applications De Recherche Scientifique

Antioxidant Activities

2-Aryl-2,3-dihydroquinolin-4(1H)-ones, a class that includes 2-nonylquinolin-4(1H)-one, have been synthesized and shown to exhibit potent antioxidant properties. These compounds display significant free-radical scavenging abilities, highlighting their potential in fields requiring antioxidant activity (Pandit, Sharma, & Lee, 2015).

Synthesis for Biological Activities

The synthesis of 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones, which includes this compound derivatives, is important due to their biological activities. These compounds have been used in creating valuable molecules, such as anticancer drugs like tipifarnib (Mierina, Jure, & Stikute, 2016).

Structural Studies

Structural studies of 2-aryl-3-bromoquinolin-4(1H)-ones, related to this compound, using various spectroscopic and computational techniques have provided insights into their molecular configurations. This research aids in understanding the chemical nature and potential applications of these compounds (Mphahlele et al., 2002).

Synthesis with High Enantiomeric Excess

A one-pot synthesis method for enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been developed, indicating the potential for creating highly specific molecular configurations. This research is crucial for applications requiring high stereoselectivity (Kanagaraj & Pitchumani, 2013).

Silver-Catalyzed Synthesis

An efficient method for preparing 4-hydroxyquinolin-2(1H)-one derivatives, which include this compound, involves silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement. This novel approach is significant for producing these compounds under mild conditions (Ishida, Kikuchi, & Yamada, 2013).

Antitumor Activity

Certain derivatives of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, structurally related to this compound, have shown promising results in inhibiting tumor growth and disrupting tumor vasculature, indicating their potential in antitumor therapies (Cui et al., 2017).

Antibacterial Activity

Functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This discovery is significant for developing new antimicrobial agents (Ramana et al., 2016).

Fluorescent Agents

2-Alkenyl-3-hydroxyquinolin-4(1H)-ones, which are structurally akin to this compound, have been identified as promising fluorescent agents with notable antimicrobial properties. Their unique emission spectra make them suitable for applications in fluorescence-based technologies (Horak et al., 2018).

Safety and Hazards

The safety information available for 2-Nonylquinolin-4(1h)-One indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Orientations Futures

Given the biological activity of 2-Nonylquinolin-4(1h)-One and its potential as a DGAT inhibitor, future research could focus on further elucidating its mechanism of action and potential therapeutic applications . Additionally, the development of new synthesis methods could also be a valuable area of future research .

Propriétés

IUPAC Name |

2-nonyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRXDNYRUZGPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431883 | |

| Record name | 2-Nonylquinolin-4(1h)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55396-45-7, 2503-81-3 | |

| Record name | 2-Nonyl-4(1H)-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55396-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonylquinolin-4(1h)-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)